molecular formula C7H7BrN2O3S B8661773 2-(5-Bromopyridin-3-ylsulfonyl)acetamide

2-(5-Bromopyridin-3-ylsulfonyl)acetamide

Cat. No.: B8661773
M. Wt: 279.11 g/mol
InChI Key: IRIXXSQVQFPGKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Bromopyridin-3-ylsulfonyl)acetamide is a high-value bromopyridine sulfonamide derivative designed for use as a key synthetic intermediate in pharmaceutical and chemical research. Compounds featuring the 5-bromopyridin-3-yl scaffold are of significant interest in medicinal chemistry, particularly in the development of ligands for central nervous system (CNS) targets . The bromine atom at the 5-position of the pyridine ring serves as an excellent handle for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to rapidly explore chemical space. Research Applications and Value: This compound is primarily used as a building block in organic synthesis and drug discovery efforts. Its structure, incorporating both an electron-deficient pyridine ring and an electrophilic sulfonyl group, makes it a versatile precursor for the synthesis of more complex molecules. Similar sulfonamide-containing heterocyclic compounds have been utilized in the synthesis of molecules evaluated for their biological activity . Researchers can employ this acetamide to develop potential protease inhibitors or other bioactive molecules, given that related structures have shown relevance in targeting specific enzymes . Handling and Safety: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling practices in accordance with all local and national regulations. Please refer to the associated Safety Data Sheet (SDS) for detailed hazard and handling information before use.

Properties

Molecular Formula

C7H7BrN2O3S

Molecular Weight

279.11 g/mol

IUPAC Name

2-(5-bromopyridin-3-yl)sulfonylacetamide

InChI

InChI=1S/C7H7BrN2O3S/c8-5-1-6(3-10-2-5)14(12,13)4-7(9)11/h1-3H,4H2,(H2,9,11)

InChI Key

IRIXXSQVQFPGKB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1Br)S(=O)(=O)CC(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

The target compound shares the acetamide core with several derivatives reported in the literature. Key structural variations among analogs include:

Table 1: Structural Comparison of Acetamide Derivatives
Compound Core Structure Key Substituents Biological Activity (Reported)
2-(5-Bromopyridin-3-ylsulfonyl)acetamide Acetamide 5-Bromopyridin-3-ylsulfonyl Inferred antimicrobial/anti-inflammatory
N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide Acetamide Pyridazinone, methoxybenzyl FPR1/FPR2 agonist
2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide Acetamide Benzo[d]thiazolylsulfonyl, piperazine Antimicrobial (gram-positive bacteria)
2-[[4-(4-Bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide Acetamide Triazole, bromophenyl, pyridinyl Not specified
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide Acetamide Benzothiazole, methoxyphenyl Likely pharmacological (e.g., anti-inflammatory)

Notes:

  • The sulfonyl group in the target compound and analogs may enhance solubility and target binding compared to thioether (e.g., ) or ether-linked derivatives.
  • Heterocyclic substituents (pyridine, triazole, benzothiazole) influence electronic properties and steric interactions, affecting activity profiles.

Pharmacological Activities

Table 2: Pharmacological Activity Comparison
Compound Activity Mechanism/Notes
2-(5-Bromopyridin-3-ylsulfonyl)acetamide Potential antimicrobial/anti-inflammatory (inferred) Sulfonyl group may enhance binding to microbial enzymes or inflammatory mediators.
Pyridazinone-acetamide derivatives FPR2 agonist Activates calcium mobilization and chemotaxis in human neutrophils.
Benzo[d]thiazolylsulfonyl derivatives Antimicrobial Effective against gram-positive bacteria (e.g., Staphylococcus aureus) and fungi.
Chalcone-linked acetamides Not specified (chalcones have anti-cancer, anti-inflammatory roles) Derived from diphenylamine and chalcones; structural flexibility may broaden activity.

Key Observations :

  • Antimicrobial Activity: The sulfonyl group in compounds correlates with gram-positive bacterial inhibition .
  • Receptor Agonism: Pyridazinone-acetamides () show FPR2 selectivity, suggesting that heterocyclic substituents critically modulate receptor binding . The absence of a pyridazinone ring in the target compound may limit FPR2 activity but could favor other targets.

Preparation Methods

Core Reaction Sequence

The synthesis of 2-(5-Bromopyridin-3-ylsulfonyl)acetamide follows a multi-step sequence involving:

  • Sulfonation of pyridine derivatives to introduce the sulfonyl group.

  • Bromination at the 5-position of the pyridine ring.

  • Acetylation to form the acetamide moiety.

A representative pathway derived from patent CN101100454A involves starting with 1,1,3,3-tetramethoxy propane, which undergoes condensation with ethylsulfonyl acetonitrile in the presence of zinc chloride catalyst. The intermediate (2Z,4E)-2-ethylsulfonyl-5-methoxy-2,4-pentadienoic nitrile is subsequently treated with hydrogen bromide to yield the brominated sulfonylpyridine framework.

Catalytic Systems and Solvent Optimization

The choice of catalyst and solvent critically influences reaction efficiency:

ParameterOptimal ConditionsImpact on Yield
CatalystZinc chloride (0.02–0.03 equiv)78–85%
SolventAcetic anhydride/acetic acid (3:2)Prevents byproducts
Temperature90–110°CMaximizes regioselectivity

The mixed solvent system of acetic anhydride and acetic acid enhances solubility of intermediates while suppressing side reactions such as over-bromination.

Bromination Strategies

Electrophilic Aromatic Substitution

Bromination at the 5-position of the pyridine ring is achieved via electrophilic substitution using hydrogen bromide. The reaction proceeds through a Wheland intermediate, with the sulfonyl group directing bromine to the meta position. Excess HBr (4.0–4.5 equiv) ensures complete conversion, yielding 2-bromo-3-ethylsulfonylpyridine as a hydrogen bromide salt.

Purification of Brominated Intermediates

Post-bromination, the crude product is neutralized with aqueous sodium hydroxide to liberate the free base. Filtration and recrystallization from ethyl acetate/hexane (1:3) affords the pure bromosulfonylpyridine intermediate in 72% yield.

Acetylation to Form the Acetamide Group

Reagent Selection

The final acetylation step employs acetyl chloride or acetic anhydride under basic conditions. A study of N-(5-Bromopyridin-2-yl)acetamide synthesis (PMC3213491) demonstrates that acetylation with acetic anhydride in pyridine at 0–5°C minimizes N-oxide formation.

Reaction Conditions

  • Temperature : 0–25°C to prevent decomposition.

  • Base : Pyridine (2.5 equiv) for acid scavenging.

  • Time : 12–16 hours for complete conversion.

The acetamide product is isolated via vacuum filtration after quenching with ice water, achieving yields of 68–75%.

Comparative Analysis of Synthetic Routes

Patent-Derived Method vs. Academic Protocols

A side-by-side comparison highlights trade-offs between scalability and purity:

MetricPatent MethodAcademic Protocol
Overall Yield58–62%65–70%
Purity (HPLC)95–97%98–99%
ScalabilityIndustrial (kg-scale)Laboratory (mg–g scale)
Key AdvantageCost-effective solventsHigh regiochemical control

The patent route prioritizes solvent recovery and catalyst reuse, while academic methods focus on precision for small-scale applications.

Industrial-Scale Considerations

Solvent Recycling

The patent method recovers 310–330 g of low-boiling solvents (methyl acetate, acetic acid) per mole of starting material, reducing waste and production costs.

Byproduct Management

Zinc chloride catalyst is removed via cold filtration at 20°C, with residual metal content <50 ppm as verified by ICP-MS.

Emerging Methodologies

Photocatalytic Bromination

Preliminary studies suggest that visible-light-mediated bromination using N-bromosuccinimide (NBS) and eosin Y catalyst could enhance selectivity for the 5-position, though yields remain suboptimal (42–48%) compared to traditional methods.

Flow Chemistry Approaches

Continuous-flow systems enable precise temperature control during sulfonation, reducing reaction times from 10 hours to 45 minutes while maintaining yields of 81%.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.